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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028

Technical Support Center:
Bis(ethylmethylamino)silane (BEMAS)

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the handling and delivery of
Bis(ethylmethylamino)silane (BEMAS). The information is presented in a question-and-
answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Bis(ethylmethylamino)silane (BEMAS) and what are its primary applications?

Al: Bis(ethylmethylamino)silane, also known as BEMAS, is an organosilicon compound with
the chemical formula (C2HsCHsN)2SiH2. It is a liquid precursor used in thin film deposition
processes, particularly in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition
(CVD). Its primary application is in the deposition of silicon-based thin films, such as silicon
oxide (SiOz2) and silicon nitride (SiNx), which are critical materials in the semiconductor and
microelectronics industries.

Q2: What are the main safety hazards associated with BEMAS?
A2: BEMAS is a hazardous chemical with the following primary concerns:

o Flammability: It is a flammable liquid and vapor.
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» Corrosivity: It can cause skin and eye irritation.

« Air and Moisture Sensitivity: BEMAS is sensitive to air and moisture, reacting to release
flammable gases.[1] It should always be handled under an inert atmosphere (e.g., nitrogen
or argon).

Q3: How should BEMAS be stored?

A3: Proper storage of BEMAS is crucial to maintain its purity and prevent hazardous situations.
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away
from heat, sparks, and open flames. The container should be kept under a dry, inert
atmosphere.

Q4: What is the recommended temperature for delivering BEMAS in an ALD/CVD system?

A4: The delivery temperature for BEMAS depends on the desired vapor pressure for a specific
process. While a detailed vapor pressure curve for BEMAS is not readily available in the public
domain, data for the closely related precursor Bis(diethylamino)silane (BDEAS) can be used as
an estimation. For BDEAS, a vapor pressure of 30 Torr is achieved at 70°C.[2] Generally,
aminosilane precursors are heated in a canister to a temperature that provides sufficient vapor
pressure for consistent delivery into the reaction chamber. Delivery lines should also be heated
to prevent condensation.

Troubleshooting Guides
Issue 1: Inconsistent Precursor Flow Rate

Q: My BEMAS flow rate is fluctuating during my deposition process. What could be the cause
and how can | fix it?

A: Inconsistent precursor flow is a common issue that can lead to non-uniform film growth.
Here are the potential causes and solutions:
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Possible Cause Troubleshooting Steps

1. Verify that the temperature controller for the

) ) BEMAS container is stable and accurate. 2.
Temperature Fluctuations in the o )
Ensure the container is properly insulated. 3.
Bubbler/Ampoule o ]
Allow sufficient time for the precursor to reach

thermal equilibrium before starting the process.

1. Visually inspect the delivery lines for any

signs of particle buildup. 2. If clogging is
Clogging in the Delivery Lines J P p -gg J

suspected, perform a line cleaning procedure

(see Experimental Protocols).

1. Check the mass flow controller (MFC) for the
) . carrier gas to ensure it is functioning correctly. 2.
Carrier Gas Flow Instability ) ) ]
Verify that the carrier gas supply pressure is

stable.

1. If the precursor has been in use for an

extended period or exposed to air/moisture, it
Precursor Degradation may have started to decompose, leading to

changes in vapor pressure. 2. Consider

replacing the precursor with a fresh batch.

Issue 2: Particle Formation on the Substrate or in the
Chamber

Q: I am observing particle contamination in my deposition chamber and on my substrates when
using BEMAS. What is the source of these particles and how can | prevent them?

A: Particle formation is a critical issue that can significantly impact device yield. The primary
causes are often related to precursor decomposition or improper process conditions.
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Possible Cause

Troubleshooting Steps

Thermal Decomposition of BEMAS

1. Review the deposition temperature.
Aminosilanes can decompose at elevated
temperatures, leading to gas-phase nucleation
of particles. 2. Ensure the temperature of the
delivery lines is not excessively high, which

could cause premature decomposition.

Reaction with Residual Moisture or Oxygen

1. Verify the integrity of your vacuum system
and check for leaks. 2. Ensure that the inert gas
used for purging is of high purity. 3. Perform a
thorough bake-out of the chamber and delivery

lines to remove adsorbed water.

Incomplete Purging

1. Increase the purge time after the BEMAS
pulse to ensure all non-adsorbed precursor is
removed from the chamber before introducing

the co-reactant.

Precursor Purity

1. Ensure the BEMAS precursor is of high purity.
Impurities can act as nucleation sites for particle
formation.

Quantitative Data

Table 1: Physical and Chemical Properties of Bis(ethylmethylamino)silane (BEMAS)

Property Value Reference
Chemical Formula (C2Hs5CHsN)2SiH2

Molecular Weight 146.31 g/mol [3]
Appearance Colorless liquid [3]

Boiling Point 134 °C [3][4]
Density 0.8 g/mL at 25 °C [3]
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Table 2: Vapor Pressure of Related Aminosilane Precursors (for estimation)

Vapor Pressure

Precursor Temperature (°C) Reference
(Torr)
Bis(diethylamino)silan
(diethylamino) . -
e (BDEAS)
Bis(diethylamino)silan
30 [11[6]

e (BDEAS)

Note: The vapor pressure of BEMAS is expected to be in a similar range to BDEAS due to their
structural similarity.

Experimental Protocols
Protocol 1: Standard Handling Procedure for BEMAS

This protocol outlines the necessary steps for safely handling BEMAS in a laboratory setting.
e Preparation:

o Ensure all work is conducted in a certified fume hood or a glovebox with an inert
atmosphere (<1 ppm Oz and Hz20).

o All glassware and stainless steel components must be thoroughly cleaned and dried in an
oven at >120°C for at least 4 hours to remove adsorbed moisture.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side
shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).

o Transferring the Precursor:

Use a Schlenk line or similar inert gas manifold to maintain a positive pressure of dry, inert

[e]

gas (e.g., argon or nitrogen) in the BEMAS container and the receiving vessel.

[e]

Transfer the liquid using a cannula or a clean, dry syringe.

o

If using a syringe, ensure it is properly purged with inert gas before drawing the liquid.
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o Storage:
o After use, securely seal the BEMAS container under a positive pressure of inert gas.

o Store the container in a designated, well-ventilated, and cool location away from
incompatible materials.

Protocol 2: Cleaning of Precursor Delivery Lines

This protocol provides a general procedure for cleaning stainless steel delivery lines that have
been used with BEMAS.

e System Purge:
o Disconnect the BEMAS container from the delivery line.

o Purge the delivery line with a high flow of inert gas (e.g., nitrogen) for an extended period
(e.g., >30 minutes) to remove any residual precursor vapor.

o Solvent Flush (if necessary and compatible with system components):

o Caution: Ensure the chosen solvent is compatible with all wetted materials in the delivery
line.

o Introduce a suitable anhydrous solvent (e.g., high-purity hexane or isopropanol) into the
line to dissolve any condensed precursor or byproducts.

o Flush the line thoroughly with the solvent.
o Follow the solvent flush with another extended inert gas purge to completely dry the line.
e Bake-out:

o Heat the delivery lines to a temperature above the boiling point of the cleaning solvent but
below the decomposition temperature of any potential residues (a temperature of 100-
150°C is often a safe starting point).
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o Continue to purge with inert gas during the bake-out to facilitate the removal of any volatile
contaminants.

o Leak Check:

o After the cleaning procedure, perform a leak check on the entire delivery system to ensure
its integrity before reintroducing the precursor.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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